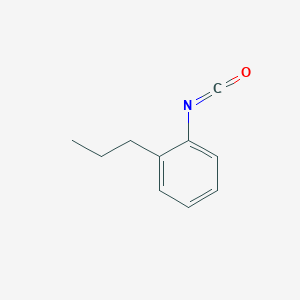
2-Propylphenyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylphenyl isocyanate, also known as 1-isocyanato-2-propylbenzene, is an organic building block containing an isocyanate group . It is an aryl isocyanate .
Molecular Structure Analysis
The molecular formula of this compound is C10H11NO . The average mass is 161.200 Da and the monoisotopic mass is 161.084061 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 161.20 g/mol . It has a refractive index of n20/D 1.522 (lit.), a boiling point of 50 °C/0.1 mmHg (lit.), and a density of 1.01 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Occupational Exposure and Mechanisms of Action
Isocyanates are critical in manufacturing polyurethane products, and occupational exposure to isocyanates like TDI, MDI, and HDI is of significant concern. Studies reveal the mechanisms of action following inhalation, emphasizing the chemistry, reactivity, and potential health impacts of isocyanates in occupational settings. The research suggests that while high-level exposure may not be common among consumers, understanding the toxicological profiles of isocyanates is crucial for mitigating risks in industrial environments (Nakashima et al., 2002).
Advancements in Non-Isocyanate Polyurethane (NIPU) Resins
The development of non-isocyanate polyurethane resins, particularly those based on lignin and tannin, represents a significant advancement in seeking renewable and less toxic alternatives for wood adhesives and other applications. These bio-based components offer improved strength, low curing temperatures, and shorter pressing times, presenting a viable alternative to conventional isocyanate-based polyurethanes (Aristri et al., 2021).
Blocked Isocyanates in Non-Polyurethane Applications
Research on blocked isocyanates highlights their utility beyond traditional polyurethane polymer applications. By examining various blocking groups and their deblocking conditions, this work expands the potential use of isocyanates in creating materials with specific functionalities, such as coatings or adhesives, that can be activated under controlled conditions (Rolph et al., 2016).
Exposure Limits and Metrics for Polyisocyanates
The establishment of occupational exposure limits (OELs) for polyisocyanates addresses the need for standardized measurement metrics. This research supports using the total isocyanate group as a practical unit for expressing polyisocyanate exposures, aiding in the research, control, and regulatory discussions surrounding isocyanate use (Bello et al., 2004).
Safety and Hazards
2-Propylphenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is recommended .
Wirkmechanismus
Target of Action
2-Propylphenyl isocyanate is primarily used as a laboratory chemical and in the synthesis of substances
Mode of Action
This reactivity can lead to various chemical transformations, including polymerization reactions .
Biochemical Pathways
Given the reactivity of isocyanates, it is possible that this compound could interfere with various biochemical processes, particularly those involving molecules with active hydrogen atoms .
Pharmacokinetics
Due to its reactivity, it is likely that this compound would be rapidly metabolized and excreted .
Result of Action
Isocyanates in general are known to cause irritation and sensitization, suggesting that exposure to this compound could lead to similar effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of compounds with active hydrogen atoms can lead to rapid reactions. Additionally, this compound is classified as a combustible liquid, suggesting that it should be kept away from heat and sources of ignition .
Eigenschaften
IUPAC Name |
1-isocyanato-2-propylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-5-9-6-3-4-7-10(9)11-8-12/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGTVMQTRFUUSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369887 |
Source


|
| Record name | 2-Propylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190774-57-3 |
Source


|
| Record name | 2-Propylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-2-propylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


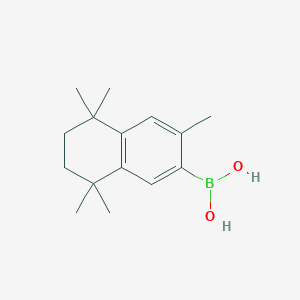

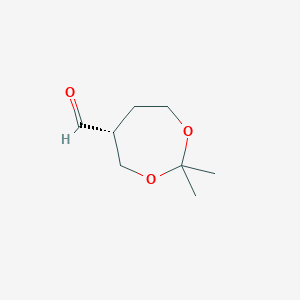
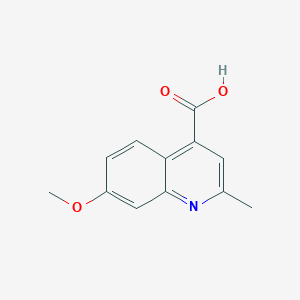
![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)
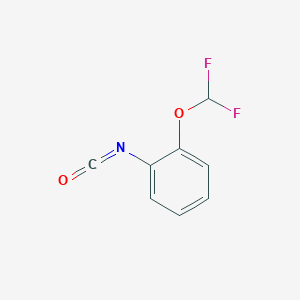
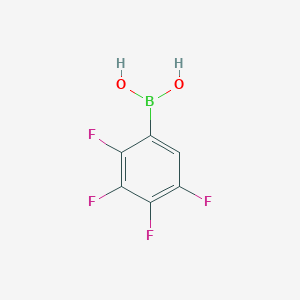
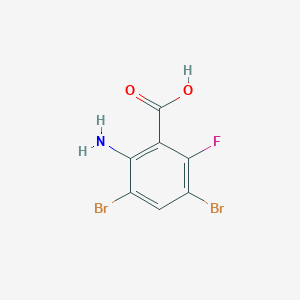
![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)

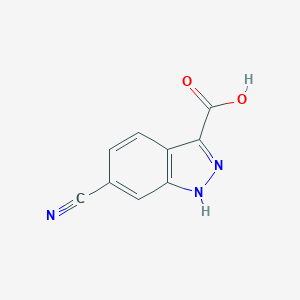
![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)
